molecular formula C22H17BrFN3O B12048489 2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 339339-31-0

2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B12048489
CAS No.: 339339-31-0
M. Wt: 438.3 g/mol
InChI Key: LNXIQQOROBIXCA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with bromophenyl, fluorophenyl, and cyano groups. Its synthesis typically involves multicomponent reactions using catalysts such as IRMOF-3/GO/CuFe₂O₄, with optimized catalyst amounts ranging from 0.003 to 0.005 g for efficient yields . Key physical properties include a melting point of 261–263°C (solubilized in DMF/water) and a predicted boiling point of 642.1±55.0°C . The compound’s structure is characterized by a 1,4-dihydropyridine ring fused to a cyclohexenone moiety, with substituents influencing its electronic and steric properties.

Properties

CAS No.

339339-31-0

Molecular Formula

C22H17BrFN3O

Molecular Weight

438.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H17BrFN3O/c23-14-6-4-13(5-7-14)20-17(12-25)22(26)27(16-10-8-15(24)9-11-16)18-2-1-3-19(28)21(18)20/h4-11,20H,1-3,26H2

InChI Key

LNXIQQOROBIXCA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions One common method involves the condensation of 4-bromobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then subjected to cyclization reactions under controlled conditions to form the quinoline ring system

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. For instance:

  • Mechanism of Action : Research indicates that this compound can disrupt microtubule formation and induce G2/M cell cycle arrest in cancer cells. It has shown effectiveness against various human tumor cell lines, demonstrating significant antiproliferative activity with IC50 values in the micromolar range .
  • Case Studies : A comparative study involving several derivatives revealed that bromo-substituted analogs exhibited superior anticancer activity compared to their iodo counterparts. Specifically, one derivative demonstrated an IC50 value of 0.5 μM against HT-29 colon carcinoma cells .

Anti-Angiogenic Effects

In addition to its cytotoxic effects, the compound also exhibits anti-angiogenic properties. It has been shown to inhibit angiogenesis both in vitro and in vivo, which is crucial for tumor growth and metastasis . This characteristic makes it a candidate for further development as an anti-cancer therapeutic agent.

Additional Pharmacological Activities

Beyond anticancer applications, derivatives of this compound have been explored for their potential in treating other conditions:

  • Antiviral and Antibacterial Properties : Similar quinoline derivatives have been studied for their antiviral and antibacterial activities, suggesting a broader therapeutic potential .

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityDisrupts microtubule formation
Anti-Angiogenic EffectsInhibits blood vessel formation
Antiviral PropertiesPotential efficacy against viruses
Antibacterial PropertiesActive against various bacterial strains

Case Study: Anticancer Efficacy

Compound VariantCell Line TestedIC50 (μM)Notes
Bromo-DerivativeHT-29 Colon Carcinoma0.5Superior activity observed
Iodo-DerivativeVarious Tumor Lines>1Lower activity compared to bromo variant

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the nitrile group allows it to form strong interactions with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The target compound differs from analogs primarily in substituent groups at the 1- and 4-positions of the hexahydroquinoline core. Key structural comparisons include:

Compound Name 1-Position 4-Position Molecular Formula Molecular Weight Key Features
Target Compound 4-Fluorophenyl 4-Bromophenyl C₂₃H₁₈BrFN₃O ~466.3* Fluorine electron-withdrawing group
2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-... 4-Bromophenyl 4-(Methylsulfanyl)phenyl C₂₃H₂₀BrN₃OS 466.397 Sulfur-containing substituent
2-Amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-... 4-Methylphenyl 4-Chlorophenyl C₂₃H₂₀ClN₃O 389.87 Chlorine substituent; crystallographic data available
2-Amino-1-(dimethylamino)-4-(4-bromophenyl)-... Dimethylamino 4-Bromophenyl C₁₈H₁₉BrN₄O 387.28 Aliphatic amino group; lower melting point (237–238°C)
2-Amino-7,7-dimethyl-1-(4-methylphenyl)-4-(4-bromophenyl)-... 4-Methylphenyl 4-Bromophenyl C₂₄H₂₃BrN₃O ~461.3* 7,7-Dimethyl groups; enhanced steric bulk

*Calculated based on molecular formula.

Physical and Spectral Properties

  • Melting Points: Target Compound: 261–263°C Dimethylamino Analog: 237–238°C Chlorophenyl-Methylphenyl Derivative: 573 K (~300°C)
  • Spectral Data: Target Compound: IR shows NH₂ (3472, 3325 cm⁻¹), C≡N (2177 cm⁻¹), and C=O (1631 cm⁻¹) . Dimethylamino Analog: ¹H NMR signals at δ 2.85–2.90 ppm (NCH₃) and δ 7.05–7.45 ppm (aromatic protons) .

Crystallographic Features

  • Chlorophenyl-Methylphenyl Derivative: Space Group: Monoclinic P2₁/c Unit Cell: a = 8.7759 Å, b = 10.6399 Å, c = 20.7929 Å, β = 93.842° Hydrogen Bonding: N–H···N interactions form centrosymmetric dimers; weak C–H···O/π interactions stabilize 3D networks.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions, with the Hantzsch reaction being a common method. Key steps include:

  • Cyclocondensation : Reacting 4-bromophenyl aldehyde, 4-fluorophenyl amine, β-ketoesters (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux (80–90°C) for 6–12 hours .
  • Catalysts : Acidic catalysts like p-toluenesulfonic acid (p-TSA) improve reaction efficiency by facilitating imine formation and cyclization .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product (>95%) .

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and catalyst loading .
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., dimerization) .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

  • NMR spectroscopy :
    • ¹H NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substituted bromophenyl at δ 7.2–7.6 ppm, fluorophenyl at δ 7.0–7.4 ppm) .
    • ¹³C NMR : Identify carbonyl (C=O at ~190 ppm) and nitrile (C≡N at ~120 ppm) groups .
  • X-ray crystallography : Resolves 3D conformation, revealing intramolecular hydrogen bonds (N–H⋯N, N–H⋯O) that stabilize the hexahydroquinoline core .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at 1680 cm⁻¹, NH₂ bending at 1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for antimicrobial applications?

  • Substituent variation :
    • Replace bromophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and bacterial membrane penetration .
    • Modify the fluorophenyl group to assess steric effects on target binding (e.g., substitution at meta vs. para positions) .
  • Biological assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Cytotoxicity : Compare IC₅₀ values in mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking :
    • Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB ID: 1KZN). The bromophenyl group may occupy hydrophobic pockets, while the nitrile interacts with catalytic residues .
  • MD simulations :
    • Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to identify persistent hydrogen bonds .

Q. How can contradictory data in biological activity studies be resolved?

  • Case example : Discrepancies in IC₅₀ values for anticancer activity may arise from:
    • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell culture conditions (e.g., hypoxia vs. normoxia) .
    • Compound stability : Verify purity via HPLC and test degradation products in PBS buffer (pH 7.4, 37°C) over 24 hours .

Q. What methodologies are used to analyze the compound’s solid-state behavior and polymorphism?

  • DSC/TGA : Detect polymorphic transitions (endothermic peaks at 180–200°C) and assess thermal stability .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts contribute 12–15% to crystal packing) .

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